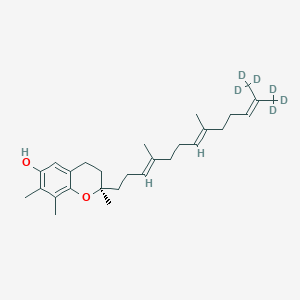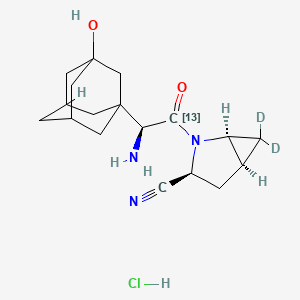
Saxagliptin-13C,d2 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Saxagliptin-13C,d2 (hydrochloride) is a stable isotope-labeled compound, specifically a 13C- and deuterium-labeled version of Saxagliptin. Saxagliptin is a potent inhibitor of dipeptidyl peptidase 4 (DPP-4), an enzyme that degrades incretin hormones, which are involved in the regulation of glucose metabolism. The labeling with 13C and deuterium makes Saxagliptin-13C,d2 (hydrochloride) particularly useful in scientific research, especially in pharmacokinetic and metabolic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Saxagliptin-13C,d2 (hydrochloride) involves the incorporation of 13C and deuterium into the Saxagliptin molecule. This is typically achieved through multi-step organic synthesis, starting with the preparation of labeled precursors. The reaction conditions often involve the use of specific catalysts and solvents to ensure the incorporation of the isotopes at the desired positions in the molecule .
Industrial Production Methods: Industrial production of Saxagliptin-13C,d2 (hydrochloride) follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification. The production must adhere to stringent quality control measures to ensure the consistency and stability of the labeled compound .
Chemical Reactions Analysis
Types of Reactions: Saxagliptin-13C,d2 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can replace certain atoms or groups within the molecule with others
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary but may involve the use of halogenating agents or nucleophiles
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated compounds .
Scientific Research Applications
Saxagliptin-13C,d2 (hydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of Saxagliptin.
Biology: Employed in metabolic studies to trace the pathways and interactions of Saxagliptin in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Saxagliptin.
Industry: Applied in the development and validation of analytical methods for drug testing and quality control
Mechanism of Action
Saxagliptin-13C,d2 (hydrochloride) exerts its effects by inhibiting dipeptidyl peptidase 4 (DPP-4). DPP-4 is responsible for degrading incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, Saxagliptin increases the levels of these hormones, enhancing insulin secretion and reducing glucagon release in a glucose-dependent manner. This leads to improved glycemic control in patients with type 2 diabetes .
Comparison with Similar Compounds
Sitagliptin: Another DPP-4 inhibitor with a similar mechanism of action.
Vildagliptin: Also a DPP-4 inhibitor used for the treatment of type 2 diabetes.
Linagliptin: A DPP-4 inhibitor with a longer half-life compared to Saxagliptin
Uniqueness of Saxagliptin-13C,d2 (hydrochloride): The incorporation of 13C and deuterium into Saxagliptin-13C,d2 (hydrochloride) makes it unique for use in detailed pharmacokinetic and metabolic studies. The stable isotopes allow for precise tracking and quantification in various analytical techniques, providing valuable insights into the drug’s behavior in biological systems .
Properties
Molecular Formula |
C18H26ClN3O2 |
|---|---|
Molecular Weight |
354.9 g/mol |
IUPAC Name |
(1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-6,6-dideuterio-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrochloride |
InChI |
InChI=1S/C18H25N3O2.ClH/c19-8-13-2-12-3-14(12)21(13)16(22)15(20)17-4-10-1-11(5-17)7-18(23,6-10)9-17;/h10-15,23H,1-7,9,20H2;1H/t10?,11?,12-,13+,14+,15-,17?,18?;/m1./s1/i3D2,16+1; |
InChI Key |
TUAZNHHHYVBVBR-KIZCCTKRSA-N |
Isomeric SMILES |
[2H]C1([C@@H]2[C@H]1N([C@@H](C2)C#N)[13C](=O)[C@H](C34CC5CC(C3)CC(C5)(C4)O)N)[2H].Cl |
Canonical SMILES |
C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one](/img/structure/B12399582.png)

![[4-[(8R,9S,13S,14S,17R)-17-ethynyl-17-hydroxy-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-2-yl]piperazin-1-yl]-[(2S)-1-(quinoline-2-carbonyl)pyrrolidin-2-yl]methanone](/img/structure/B12399588.png)


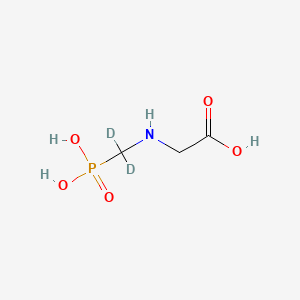
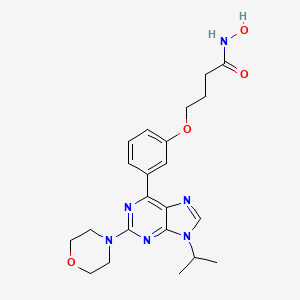
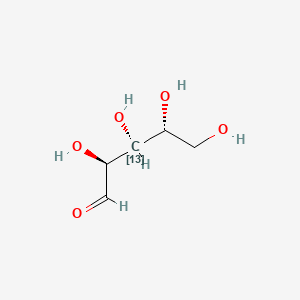



![(2E)-3-[(2R,3S)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydrobenzofuran-5-yl] acrylaldehyde](/img/structure/B12399630.png)
